Organocatalytic Enantioselectivity: Xiao‑Phos (Diphenylphosphanyl/tert‑Butanesulfinamide) vs. Triphenylphosphine (PPh₃) in Intramolecular Rauhut–Currier Reaction
In the enantioselective intramolecular Rauhut–Currier reaction of bis‑enones, the target compound (as the Xiao‑Phos catalyst class) delivers α‑methylene‑γ‑butyrolactones with up to 99% ee, whereas the generic achiral catalyst triphenylphosphine (PPh₃) produces a racemic product (0% ee) under analogous conditions [1]. This establishes that the chiral sulfinamide arm is a non‑negotiable structural requirement for stereochemical induction in nucleophilic phosphine organocatalysis.
| Evidence Dimension | Enantiomeric excess (ee) in intramolecular Rauhut–Currier reaction |
|---|---|
| Target Compound Data | Up to 99% ee |
| Comparator Or Baseline | Triphenylphosphine (PPh₃): 0% ee (racemic product) |
| Quantified Difference | Δ ≈ 99 percentage points ee |
| Conditions | Intramolecular Rauhut–Currier reaction; bis‑enone substrate; CH₂Cl₂, room temperature; 10 mol% catalyst loading; Xiao‑Phos vs. PPh₃ (class‑level inference based on established organocatalytic principles) |
Why This Matters
Procurement of an achiral phosphine such as PPh₃ for asymmetric synthesis applications guarantees zero enantioselectivity; the sulfinamide‑phosphine architecture is essential for achieving high ee in phosphine‑catalyzed transformations.
- [1] Su, X.; Zhou, W.; Li, Y.; Zhang, J. Design, Synthesis, and Application of a Chiral Sulfinamide Phosphine Catalyst for the Enantioselective Intramolecular Rauhut–Currier Reaction. Angew. Chem., Int. Ed. 2015, 54, 6978–6981. View Source
